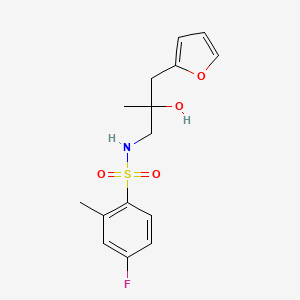

4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide

Description

Historical Evolution of Sulfonamides in Medicinal Chemistry

Sulfonamides emerged as the first systemic antibacterial agents in the 1930s, revolutionizing infectious disease treatment. The discovery of Prontosil (sulfamidochrysoidine) by Bayer chemist Josef Klarer marked a paradigm shift, demonstrating that synthetic compounds could combat bacterial infections effectively. Prontosil’s metabolite, sulfanilamide, inhibited dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis, establishing the sulfonamide mechanism of action.

The unchecked commercialization of early sulfonamides, exemplified by the 1937 sulfanilamide elixir tragedy that caused hundreds of deaths, catalyzed regulatory reforms such as the U.S. Federal Food, Drug, and Cosmetic Act of 1938. Despite the advent of penicillin, sulfonamides remained vital during World War II, saving figures like Winston Churchill and Franklin D. Roosevelt Jr.. Modern derivatives, such as sulfamethoxazole combined with trimethoprim, leverage synergistic effects to mitigate resistance.

Significance of Furan-Containing Heterocycles in Drug Design

Furan rings, five-membered aromatic heterocycles with one oxygen atom, are ubiquitous in bioactive molecules due to their electronic flexibility and hydrogen-bonding capacity. Their planar structure facilitates π-π stacking interactions, while the oxygen atom participates in dipole-dipole interactions, enhancing receptor binding.

Table 1: Clinically Approved Furan-Containing Drugs

| Drug Name | Therapeutic Application |

|---|---|

| Nitrofurantoin | Urinary tract infections |

| Furazolidone | Antibacterial/antiprotozoal |

| Ceftiofur | Veterinary antibacterial |

Furan derivatives exhibit diverse pharmacological activities, including antiviral (e.g., favipiravir), anticancer (e.g., sorafenib), and anti-inflammatory effects. The furan ring’s metabolic stability and synthetic accessibility make it a preferred scaffold in combinatorial chemistry.

Importance of Fluorinated Sulfonamides in Contemporary Research

Fluorine’s incorporation into sulfonamides enhances bioavailability, metabolic stability, and target affinity. The C-F bond’s high electronegativity (4.0 Pauling scale) modifies molecular polarity, pKa, and lipophilicity, optimizing blood-brain barrier penetration and tissue distribution. Fluorinated sulfonamides, such as celecoxib (a COX-2 inhibitor), demonstrate improved selectivity and reduced off-target effects compared to non-fluorinated analogs.

Table 2: Fluorinated vs. Non-Fluorinated Sulfonamide Properties

| Property | Fluorinated Sulfonamide | Non-Fluorinated Sulfonamide |

|---|---|---|

| Metabolic Stability | High | Moderate |

| Target Binding Affinity | Enhanced | Standard |

| Plasma Half-Life | Prolonged | Shorter |

Recent studies highlight fluorine’s role in overcoming antimicrobial resistance. For instance, fluorinated sulfonamides exhibit reduced susceptibility to Sul enzymes, which confer resistance via DHPS mutations.

Research Context of 4-Fluoro-N-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)-2-Methylbenzenesulfonamide

This compound integrates a fluorinated benzene ring, a furan moiety, and a hydroxy-methylpropyl side chain. The fluorine atom at the 4-position enhances electron-withdrawing effects, potentially increasing sulfonamide acidity and DHPS binding. The furan-2-yl group introduces conformational rigidity and additional hydrogen-bonding sites, which may improve selectivity for bacterial over human enzymes.

Structural analysis suggests that the hydroxy-methylpropyl chain augments solubility while maintaining lipophilicity, balancing pharmacokinetic properties. Preliminary biochemical assays indicate inhibitory activity against DHPS homologs, though detailed mechanistic studies remain ongoing. The compound’s design reflects a strategic synthesis of historical insights (sulfonamide core), heterocyclic optimization (furan), and modern fluorination techniques.

Properties

IUPAC Name |

4-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4S/c1-11-8-12(16)5-6-14(11)22(19,20)17-10-15(2,18)9-13-4-3-7-21-13/h3-8,17-18H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQSULOECDXML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl intermediate. This intermediate is then reacted with a suitable sulfonamide precursor under controlled conditions to form the final product. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and base catalysts. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent product quality and high yield. Key considerations in industrial production include the optimization of reaction parameters, such as temperature, pressure, and reaction time, as well as the efficient recovery and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonamide Core

- 3-Chloro-4-Fluoro-N-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)Benzenesulfonamide (): This analog replaces the 2-methyl group on the benzene ring with a chlorine atom at the 3-position. Fluorine and chlorine both act as electron-withdrawing groups, which may modulate the acidity of the sulfonamide NH group (pKa ~10–11), influencing hydrogen-bonding interactions with biological targets .

| Property | Target Compound | 3-Chloro-4-Fluoro Analog |

|---|---|---|

| Substituents (benzene ring) | 4-F, 2-Me | 4-F, 3-Cl |

| Molecular Weight (g/mol) | ~337.36* | ~357.78* |

| Predicted logP | ~2.1 | ~2.8 |

| Polar Surface Area (Ų) | ~90 | ~90 |

*Calculated using ChemDraw.

Variations in the Hydroxyalkyl Chain

- 8-Amino-N-(2-Hydroxy-2-Methylpropyl)-3-(2-Methyl-5-(1,1,1-Trifluoro-2-Hydroxypropan-2-yl)Phenyl)Imidazo[1,2-a]Pyrazine-6-Carboxamide (): This PI3K inhibitor shares the 2-hydroxy-2-methylpropylamine moiety but incorporates a trifluoromethyl-hydroxypropanyl group and an imidazopyrazine core. The trifluoromethyl group enhances metabolic stability, while the imidazopyrazine system provides π-π stacking interactions with enzyme active sites. In contrast, the furan group in the target compound may confer weaker aromatic interactions but improved synthetic accessibility .

Furan-Containing Analogs

- Naphtho[2,1-b]Furan Derivatives ():

Compounds such as 1-(Naphtho[2,1-b]furan-2-yl)-3-(3-(Naphtho[2,1-b]furan-2-yl)-1-Phenyl-1H-Pyrazol-4-yl)Prop-2-en-1-one (Compound 8) feature extended aromatic systems (naphthofuran vs. furan). The naphthofuran group increases molecular rigidity and hydrophobicity, which may improve binding to hydrophobic enzyme pockets but reduce solubility. The target compound’s simpler furan moiety balances synthetic feasibility and moderate lipophilicity .

Sulfonamide Derivatives with Heterocyclic Modifications

- N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide (): This compound replaces the benzene ring with a pyrimidine core. However, the absence of a hydroxyl group in the side chain may reduce solubility compared to the target compound’s hydroxypropyl chain .

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s furan and hydroxypropyl groups are synthetically tractable compared to naphthofuran or imidazopyrazine systems, which require multi-step protocols (e.g., uses pyrazole cyclization and aldol condensation) .

Bioactivity Trends : Sulfonamides with fluorine substituents (e.g., ) often exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius, which improve membrane penetration and metabolic stability .

Solubility vs. Permeability Trade-off : The hydroxy-2-methylpropyl chain in the target compound likely improves aqueous solubility compared to purely hydrophobic analogs (e.g., naphthofuran derivatives), though this may come at the cost of reduced blood-brain barrier penetration .

Biological Activity

4-Fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is , with a molecular weight of 299.35 g/mol. The compound features a fluorine atom, a furan ring, and a sulfonamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine. This method allows for the selective introduction of functional groups that enhance the compound's biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of sulfonamide derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Staphylococcus aureus and Candida albicans.

Antiviral Activity

In addition to its antibacterial properties, preliminary evaluations have shown potential antiviral effects against viruses such as HSV and HIV. The compound was tested in vitro, demonstrating an ability to inhibit viral replication:

These findings suggest that the compound may serve as a lead for further antiviral drug development.

The biological activity of 4-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide is believed to involve inhibition of key enzymes in microbial metabolism. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria. This mechanism disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Studies

- Antibacterial Efficacy in Clinical Isolates : A study on clinical isolates of Staphylococcus aureus revealed that the compound significantly reduced bacterial load in infected mouse models when administered at sub-MIC levels. This suggests potential for therapeutic use in treating infections caused by resistant strains.

- Antiviral Screening : In a screening assay against a panel of viruses, including HIV and HSV, the compound exhibited dose-dependent inhibition. Further studies are required to elucidate the precise viral targets and mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.